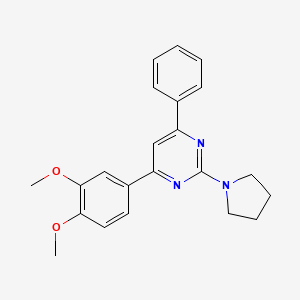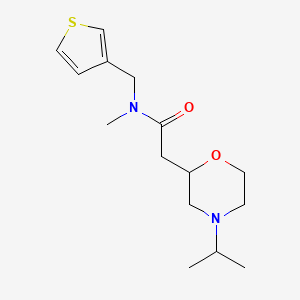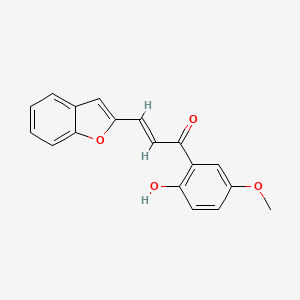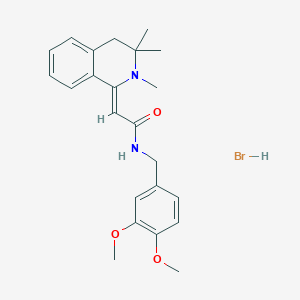
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidine derivative has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
科学的研究の応用
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. This compound has been shown to protect against neuronal damage and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to improve cognitive function and memory in animal models.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. This compound has been shown to inhibit the activity of various protein kinases, including Aurora A kinase and cyclin-dependent kinase 4. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
作用機序
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may exert its effects through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various protein kinases, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to cell death.
In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress. This compound may exert its neuroprotective effects through its antioxidant properties and its ability to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various protein kinases. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress, improve cognitive function and memory, and modulate various signaling pathways involved in cell survival and death.
実験室実験の利点と制限
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and other polar solvents, which can limit its use in certain experimental settings. This compound can also be expensive to synthesize, which can limit its availability for some researchers.
将来の方向性
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for improved anticancer activity and selectivity. In pharmacology, further studies are needed to elucidate the mechanism of action of this compound in neurodegenerative diseases and to determine its potential as a therapeutic agent. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and to elucidate the downstream effects of kinase inhibition. Overall, this compound has shown promising results in various scientific research fields and has the potential to be a valuable tool for further research.
合成法
The synthesis of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine involves the condensation of 3,4-dimethoxybenzaldehyde and phenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and ammonium acetate to obtain the final product. The yield of this compound is typically high, and the purity can be improved through recrystallization or chromatography.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-26-20-11-10-17(14-21(20)27-2)19-15-18(16-8-4-3-5-9-16)23-22(24-19)25-12-6-7-13-25/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJEFQKVNNZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5363089.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)

![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363191.png)
![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)